3-Acetyl-1-methylpyridin-1-ium iodide
Description
Significance of Pyridinium (B92312) Scaffold in Chemical Research
The pyridinium scaffold, a nitrogen-bearing heterocyclic ring, holds a position of great importance in chemical and medicinal research. researchgate.netnih.gov As an isostere of benzene (B151609), the pyridine (B92270) ring is a fundamental component in over 7,000 existing drug molecules of medicinal significance. researchgate.netnih.gov Its polarity and ionizable nature are often utilized to enhance the solubility and bioavailability of less soluble compounds. lookchem.com In organic synthesis, pyridinium salts are valued as versatile building blocks and have been widely applied in numerous organic transformations. Current time information in NA. They serve as precursors for a diverse range of heterocyclic compounds, dyes, and surfactants. Current time information in NA. Furthermore, the pyridinium ring is found in many natural products, including alkaloids and essential vitamins like niacin and pyridoxine, which exhibit high potency and selectivity in various biological systems. researchgate.netepa.gov The adaptability of the pyridine core for structural modifications makes it a privileged scaffold in the quest for new therapeutic agents and functional materials. lookchem.commdpi.com
Structural Features and Electronic Properties of Quaternary Pyridinium Systems
Quaternary pyridinium salts are cationic, unsaturated heterocyclic compounds characterized by a positively charged nitrogen atom within the six-membered aromatic ring. google.comchemicalbook.com This quaternization of the nitrogen atom significantly influences the ring's electronic properties. The pyridinium cation is aromatic, satisfying Hückel's rule, and is isoelectronic with benzene. google.com However, the presence of the positively charged nitrogen atom makes the system electron-deficient, endowing it with a pronounced capability to accept electrons. cnreagent.com This electron-accepting nature allows pyridinium salts to form stable and often intensely colored radical species through a facile and reversible one-electron transfer from an electron donor. cnreagent.com The chemical and electronic properties of these salts can be finely tuned by altering the functional groups attached to either the nitrogen atom or the carbon atoms of the pyridine ring. researchgate.net
Overview of N-Functionalized Pyridinium Salts as Key Intermediates
N-functionalized pyridinium salts have emerged as crucial intermediates in modern organic synthesis, largely due to their unique reactivity. Current time information in NA.chemsrc.com In recent years, they have gained significant attention as convenient radical precursors. Current time information in NA. Through a process of reductive single-electron transfer, these salts can generate carbon-, nitrogen-, and oxygen-centered radicals, enabling a wide array of chemical transformations. Current time information in NA. This approach has proven particularly useful for the site-selective C-H functionalization of the pyridine scaffold itself, offering an alternative to classical methods like the Minisci reaction, which often require harsh acidic conditions and can suffer from a lack of regioselectivity. chemsrc.com Appropriately designed N-substituted pyridinium salts can also act as bifunctional reagents, providing innovative pathways for assembling complex organic architectures. chemsrc.com Their utility as synthetic handles for late-stage diversification allows for the rapid generation of diverse compound libraries from a single pyridinium intermediate. chemicalbook.com
Historical Context and Evolution of Pyridinium Salt Chemistry
The history of pyridine chemistry dates back to 1846, when Anderson first isolated picoline, leading to the subsequent discovery of the pyridine structure by Wilhelm Körner (1869) and James Dewar (1871). researchgate.netnih.gov The synthesis of N-alkyl pyridinium salts was first described by Zincke in 1904. chemicalbook.com Another significant advancement came in the 1980s when Katritzky demonstrated that N-alkyl pyridinium salts could be synthesized from the condensation of pyrylium (B1242799) salts with primary amines. chemicalbook.com The discovery of pyrylium salts themselves dates back to Baeyer in 1911, though their importance as versatile precursors in organic synthesis was not fully realized until the 1960s. bldpharm.comchemspider.comresearchgate.net The high reactivity of pyrylium salts toward various nucleophiles established them as valuable starting materials for creating a wide range of other heterocyclic compounds, including pyridinium salts. bldpharm.comchemspider.com This historical progression has cemented pyridinium salts as a cornerstone in heterocyclic chemistry, with their applications continually expanding. mdpi.com
Properties
CAS No. |
6965-62-4 |
|---|---|
Molecular Formula |
C8H10INO |
Molecular Weight |
263.08 g/mol |
IUPAC Name |
1-(1-methylpyridin-1-ium-3-yl)ethanone;iodide |
InChI |
InChI=1S/C8H10NO.HI/c1-7(10)8-4-3-5-9(2)6-8;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI Key |
YLDRRZNEDCBGCC-UHFFFAOYSA-M |
SMILES |
CC(=O)C1=C[N+](=CC=C1)C.[I-] |
Canonical SMILES |
CC(=O)C1=C[N+](=CC=C1)C.[I-] |
Other CAS No. |
6965-62-4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Acetyl 1 Methylpyridin 1 Ium Iodide
Direct Quaternization Routes with Methyl Iodide
The most straightforward approach to synthesizing 3-Acetyl-1-methylpyridin-1-ium iodide is through the direct N-alkylation of 3-acetylpyridine (B27631) with methyl iodide. This reaction, a classic example of the Menshutkin reaction, involves the nucleophilic attack of the pyridine (B92270) nitrogen on the electrophilic methyl group of methyl iodide.
Optimization of Reaction Conditions for Pyridine N-Methylation
The efficiency and yield of the N-methylation of pyridines are highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, solvent, and the molar ratio of reactants. For the synthesis of related pyridinium (B92312) salts, reactions are often conducted at elevated temperatures, frequently near the boiling point of the chosen solvent, to accelerate the rate of quaternization. mdpi.com For instance, one specific procedure for a similar quaternization involves refluxing the pyridine derivative with methyl iodide for an extended period, such as 24 hours, to ensure complete reaction. mdpi.com
The choice of base can also be critical in related alkylation preparations, with various inorganic and organic bases being tested to maximize yield. rsc.org While the direct quaternization of a neutral pyridine with an alkyl halide does not require a base, related functionalizations benefit from their presence. The molar ratio of the alkylating agent to the pyridine substrate is also a crucial factor. For example, in the methylation of pyridine with methanol (B129727), increasing the methanol-to-pyridine mole ratio from 1.8:1 to about 15:1 was shown to increase the product yield significantly. google.com
Solvent Effects and Reaction Kinetics in N-Alkylation
The solvent plays a pivotal role in the quaternization of pyridines, influencing both the reaction rate and selectivity. The Menshutkin reaction is generally favored in polar aprotic solvents, which can solvate the forming ions and stabilize the charged transition state. mdpi.com Studies on the quaternization of various pyridines have been conducted in solvents such as sulpholane, propylene (B89431) carbonate, and acetonitrile. mdpi.comrsc.orgacs.org
Kinetic studies have revealed that the reaction rates can be influenced by the solvent's dielectric constant. rsc.org However, it has also been noted that methylation shifts in NMR studies are largely independent of the solvent and the counter-ion, in contrast to protonation shifts which are more sensitive to the solvent environment. caltech.eduacs.org In some cases, changing the solvent can even reverse the selectivity of alkylation in more complex heterocyclic systems. acs.org For example, the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane (B122720) yielded predominantly the N2-methylated product in THF, but the N1-methylated product was favored in DMSO. acs.org
Table 1: Effect of Solvent on Pyridine N-Alkylation
| Solvent Type | General Effect on Quaternization | Examples | Citations |
| Polar Aprotic | Generally favored; contributes to the formation and stabilization of solvate ions. | Acetonitrile, Sulpholane, Propylene Carbonate, DMSO | mdpi.comrsc.orgacs.org |
| Non-polar | Reactions may be slower or not proceed as efficiently. | Benzene (B151609), Toluene | caltech.eduacs.org |
Role of Leaving Groups in Quaternization Processes
In the synthesis of this compound, the iodide ion serves as the leaving group. The nature of the leaving group in the alkylating agent is a critical factor determining the rate of the SN2 reaction. Good leaving groups are species that are stable as anions. The halides follow the order I⁻ > Br⁻ > Cl⁻ > F⁻ in terms of their leaving group ability, which corresponds to the strength of the C-X bond and the acidity of the conjugate acid H-X.
The superiority of iodide as a leaving group has been demonstrated in various quaternization reactions. For example, studies on the quaternization of pyridine derivatives with haloadamantanes found that the reaction proceeds with 1-iodoadamantane (B1585816) and 1-bromoadamantane, but not with 1-chloroadamantane. osti.gov This highlights the importance of a sufficiently weak carbon-halogen bond to facilitate the nucleophilic attack by the pyridine. The reaction of pyridines with alkyl halides is a displacement reaction where the halide is the leaving group. rsc.org The greater strength of the C-F bond compared to the C-Cl bond can even change the reaction mechanism from a direct transition state to the formation of a tetrahedral intermediate. nih.gov
Convergent Synthesis Strategies
Convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then combined in the final steps. For this compound, this typically means the synthesis of the 3-acetylpyridine precursor followed by the final quaternization step.
Precursor Design and Synthesis (e.g., 3-Acetylpyridine)
3-Acetylpyridine is the immediate precursor for the direct quaternization to this compound. It is a commercially available compound but can also be synthesized through several laboratory and industrial methods. guidechem.com
One common laboratory synthesis involves the reaction of acetyl chloride with pyridine. guidechem.com A widely reported industrial method is the condensation of a nicotinic acid ester, such as methyl or ethyl nicotinate (B505614), with acetic acid at high temperatures over a solid catalyst. google.com Catalysts for this process often consist of titanium dioxide (anatase) promoted with a basic metal oxide like sodium oxide. google.com Varying the specific nicotinic acid ester and reaction conditions can influence the conversion and selectivity of the reaction. google.comgoogle.com
Table 2: Selected Synthetic Routes to 3-Acetylpyridine
| Starting Materials | Catalyst/Conditions | Yield/Selectivity | Citations |
| Methyl nicotinate, Acetic acid, Water | 2% Na₂O on TiO₂ (anatase), 400°C | 60% selectivity | |
| Ethyl nicotinate, Acetic acid | Not specified, 520°C | 37% yield | google.com |
| Butyl nicotinate, Acetic acid, Water | TiO₂/SiO₂/Al₂O₃/Na₂O, 410°C | 73% yield, 78% selectivity | google.com |
| 3-Bromoacetyl pyridine | Reaction with dimethylamine (B145610) hydrochloride and formaldehyde, followed by further reaction | Not specified |
Sequential Functionalization Approaches
Sequential functionalization refers to multi-step synthetic sequences where functional groups are introduced onto a pyridine ring in a controlled order to build up the desired precursor before the final quaternization. This approach allows for the construction of more complex pyridinium structures.
An example of such an approach involves modifying a pre-functionalized pyridine. For instance, a synthetic route to a more complex pyridinium iodide involved the treatment of a dihydro-[3,4'-bipyridine] derivative with Selectfluor® to introduce fluorine atoms, followed by the quaternization of the pyridine moiety with methyl iodide as the final step. mdpi.com This demonstrates how a sequence of reactions can be used to build a complex substituent on the pyridine ring before N-alkylation.
Another strategic approach in pyridine chemistry is the use of blocking groups to direct functionalization to a specific position. For example, a blocking group derived from maleic acid can be used to enable selective C-4 alkylation of pyridines, after which the blocking group is removed. nih.gov Although not a direct synthesis of the title compound, this methodology illustrates the principle of sequential functionalization, where the pyridine ring is manipulated through several steps to achieve a specific substitution pattern that would be difficult to obtain directly. nih.gov These strategies provide pathways to precursors that can then be subjected to the final N-methylation step.
Synthesis of Structural Analogues and Substituted Derivatives
The synthesis of structural analogues of this compound involves modifying the core structure to investigate structure-activity relationships and develop new chemical entities. These modifications can be achieved by introducing substituents at various positions on the pyridine ring or by altering the groups attached to the nitrogen atom.
The introduction of different functional groups onto the pyridine ring is a key strategy for creating a library of analogues. This can be accomplished by either modifying a pre-functionalized pyridine, such as 3-acetylpyridine itself, or by building the substituted pyridine ring from acyclic precursors. The position of the substituent significantly influences the electronic properties and reactivity of the resulting complex. researchgate.net
One common approach involves the quaternization of already substituted pyridines. For instance, various substituted benzylidenehydrazinylpyridinium derivatives can be synthesized by first condensing 4-hydrazinylpyridine with a range of substituted aromatic aldehydes. mdpi.com The resulting hydrazone derivatives are then quaternized with an appropriate alkyl halide to yield the final pyridinium salts. mdpi.com This multi-step process allows for significant diversity in the final product. mdpi.com
Another method involves the chemical transformation of substituents on the pyridine ring. The acetyl group at the 3-position, for example, can serve as a chemical handle for further reactions. It can undergo reactions typical of ketones, such as condensation with aldehydes and urea (B33335) in a Biginelli-type reaction to form fused pyrimidine (B1678525) rings. researchgate.net Furthermore, reactions at other positions of the pyridine ring are possible. For example, 3-cyanopyridine-2(1H)-thiones can be reacted with methyllithium (B1224462) to introduce an acetyl group at the 3-position, yielding 3-acetylpyridine-2(1H)-thiones, demonstrating a method to build complexity on an existing substituted ring. researchgate.net
Table 1: Examples of Synthetic Strategies for Pyridine Ring Substitution
| Starting Material | Reagents | Type of Substitution | Resulting Structure | Reference |
| Substituted 3-cyanopyridine-2(1H)-thiones | Methyllithium | Introduction of an acetyl group | 3-Acetylpyridine-2(1H)-thiones | researchgate.net |
| 4-Hydrazinylpyridine, Aromatic Aldehydes | Alkyl Halides | Introduction of substituted benzylidenehydrazinyl groups and N-alkylation | Substituted Benzylidenehydrazinylpyridinium Salts | mdpi.com |
| 3-Acetyl Coumarin, Aromatic Aldehydes, Urea | AlCl₃ | Fused pyrimidin-2-one ring formation | Coumarin-fused Pyrimidin-2-ones | researchgate.net |
Stereoselectivity is crucial when the synthesized analogues contain chiral centers, leading to the formation of specific enantiomers or diastereomers. Such pathways are vital in pharmaceutical and biological research, where stereoisomers can have vastly different activities.
A significant advancement in this area is the asymmetric reduction of pyridinium salts. For example, a rhodium-catalyzed reductive transamination process can convert simple pyridinium salts into highly valuable chiral piperidines with excellent diastereo- and enantio-selectivities. researchgate.net This method utilizes a chiral primary amine, which induces chirality on the ring during the reduction and transamination sequence. researchgate.net This demonstrates that the pyridinium scaffold is an excellent precursor for stereoselective transformations.
Direct synthesis of chiral pyridinium salts is also achievable. researchgate.net Different synthetic conditions, such as using ultrasound activation or conventional reflux, can be employed to react a pyridine derivative with a chiral alkylating agent to produce chiral pyridinium salts. researchgate.net The choice of method can influence reaction times and yields. researchgate.net
Table 2: Overview of Stereoselective Pathway for Pyridinium Salt Derivatives
| Method | Catalyst/Reagent | Starting Material | Product Type | Key Feature | Reference |
| Asymmetric Reductive Transamination | Rhodium Catalyst, Chiral Primary Amine | Pyridinium Salt | Chiral Piperidine (B6355638) | High diastereo- and enantio-selectivity | researchgate.net |
| Chiral Alkylation | Chiral Alkylating Agent | Pyridine Derivative | Chiral Pyridinium Salt | Induction of chirality at the nitrogen substituent | researchgate.net |
The synthesis of 3-substituted pyridinium salts is a broad field with numerous established methods. rsc.org The most common method for quaternizing the pyridine nitrogen is the Menschutkin reaction, which involves the SN2 reaction of a pyridine derivative with an organic halide. researchgate.net A direct analogue, 3-(Methoxycarbonyl)-1-methylpyridinium iodide, is synthesized by reacting methyl nicotinate with iodomethane. chemicalbook.com This same principle applies to the synthesis of this compound from 3-acetylpyridine and iodomethane.
More complex, multi-step procedures offer access to a wider variety of structures. A convenient two-step procedure has been developed for a novel class of 3-substituted pyridinium salts utilizing N-Mannich bases as starting materials. researchgate.net This involves a one-pot condensation of an azole, an aldehyde, and a 3-substituted pyridine like nicotinamide, followed by reaction with an alkylating agent. researchgate.net
Furthermore, existing 3-substituted pyridinium salts can serve as intermediates for further diversification. Nucleophilic addition to these salts can yield 2,3-disubstituted 1,2-dihydropyridines with good regioselectivity. nih.gov These intermediates can then be oxidized to form the corresponding 2,3-disubstituted pyridines, providing a pathway to highly functionalized molecules. nih.gov
Table 3: Selected Examples of Synthesized 3-Substituted Pyridinium Salts
| 3-Substituent | N-Substituent | Anion | Synthetic Method | Precursors | Reference |
| -CONH₂ | -CH₂-Benzimidazole | Cl⁻ | N-Mannich base condensation | Nicotinamide, Formaldehyde, Benzimidazole, HCl | researchgate.net |
| -CONH₂ | -CH(Ph)-Benzimidazole | Cl⁻ | N-Mannich base condensation | Nicotinamide, Benzaldehyde, Benzimidazole, HCl | researchgate.net |
| -NH₂ | -CH₂-Benzimidazole | Cl⁻ | N-Mannich base condensation | 3-Aminopyridine, Formaldehyde, Benzimidazole, HCl | researchgate.net |
| -COOCH₃ | -CH₃ | I⁻ | Menschutkin Reaction | Methyl nicotinate, Iodomethane | chemicalbook.com |
| -C(O)CH₃ | -CH₃ | I⁻ | Menschutkin Reaction | 3-Acetylpyridine, Iodomethane | sigmaaldrich.com |
Mechanistic Investigations of Chemical Reactivity and Transformations
Single-Electron Transfer Processes and Radical Generation
The capacity of 3-acetyl-1-methylpyridin-1-ium iodide to participate in single-electron transfer (SET) is a cornerstone of its reactivity, enabling the generation of radical species that can engage in a variety of chemical transformations.
Role of this compound as a Radical Precursor
This compound serves as an effective precursor for the formation of carbon radicals under photochemical conditions. When subjected to an appropriate nucleophilic organocatalyst, it can facilitate the generation of these highly reactive intermediates. The process is initiated by the interaction of the pyridinium (B92312) salt with the catalyst, leading to the formation of a species primed for single-electron transfer upon photoirradiation.
Initiation and Propagation Mechanisms in Radical Reactions
The initiation of radical reactions involving this compound typically commences with the photochemical excitation of a catalyst-substrate complex. This excited state undergoes a single-electron transfer event, resulting in the formation of a radical cation and the desired carbon radical. The propagation phase of the reaction then sees this carbon radical participate in subsequent bond-forming events, leading to the desired product and the regeneration of the catalytic species, allowing the cycle to continue.
Nucleophilic Reactivity and Additions to the Pyridinium Ring
The electron-deficient nature of the pyridinium ring in this compound makes it susceptible to nucleophilic attack. This reactivity is a key feature in the functionalization of the heterocyclic core.
Regiocontrol in C2 and C4 Functionalization
The regioselectivity of nucleophilic additions to the pyridinium ring is a critical aspect of its chemistry. The electrophilic character of the ring is most pronounced at the C2, C4, and C6 positions. However, in the case of this compound, the most electrophilic site on the pyridine (B92270) ring is the C6 position. This inherent preference directs incoming nucleophiles to this position, allowing for controlled functionalization. The precise control over whether a nucleophile adds to the C2 or C4 (and C6) positions can often be influenced by the nature of the nucleophile, the reaction conditions, and the presence of any directing groups.
Minisci-Type Reactions and Related Processes
While specific examples of Minisci-type reactions directly employing this compound are not extensively detailed in the provided search context, the generation of radicals from this precursor aligns with the fundamental principles of Minisci reactions. These reactions involve the addition of a nucleophilic radical to an electron-deficient aromatic heterocycle. The radicals generated from this compound could potentially engage in such additions to other heterocyclic systems, or the pyridinium ring itself could be the target for external radical attack, a process conceptually related to the Minisci reaction.
Transition Metal-Catalyzed Reactions Involving Pyridinium Intermediates
The interaction of pyridinium salts with transition metals can open up further avenues for chemical transformations. While the provided information does not offer specific examples of transition metal-catalyzed reactions involving this compound, it is a known principle that pyridinium salts can act as precursors to N-heterocyclic carbene (NHC) ligands or can be involved in reductive coupling processes mediated by transition metals. Such reactions would typically involve the oxidative addition of a low-valent metal into a C-X bond of a related pyridinium derivative or the direct coordination of the pyridinium salt to the metal center, activating it for further reaction.
Mechanistic Pathways in Cross-Coupling and Functionalization
The functionalization of pyridinium salts often proceeds through the generation of a pyridinium ylide intermediate, especially in the presence of a base. For this compound, a base could abstract a proton from the methyl group of the acetyl moiety, forming a corresponding ylide. This nucleophilic ylide could then participate in various reactions.
One of the most common reaction pathways for pyridinium ylides is [3+2] cycloaddition reactions with suitable dipolarophiles, such as activated alkenes or alkynes. This would lead to the formation of fused heterocyclic systems. For instance, the reaction with an electron-deficient alkene could proceed via a concerted or stepwise mechanism to yield a substituted indolizine (B1195054) derivative after subsequent aromatization.
Another potential functionalization pathway involves the role of the pyridinium ring as a leaving group in nucleophilic substitution reactions, or its participation in radical-mediated processes. The electron-withdrawing nature of the acetyl group at the 3-position enhances the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions.
Photocatalysis in Pyridinium Salt Transformations
Photocatalysis has emerged as a powerful tool for the transformation of pyridinium salts, enabling reactions under mild conditions. These processes often involve single-electron transfer (SET) pathways.
Light-Absorbing Electron Donor–Acceptor (EDA) Complexes
Pyridinium salts, including likely this compound, can form electron donor-acceptor (EDA) complexes with electron-rich species. Upon absorption of light, these complexes can undergo photoinduced electron transfer.
For example, in the presence of an electron-rich arene (the donor), the pyridinium salt (the acceptor) can form an EDA complex. Irradiation of this complex with visible or UV light can excite an electron from the donor to the acceptor, generating a radical cation of the arene and a pyridinyl radical. This initiation step can lead to a variety of downstream functionalization reactions. The formation and photoexcitation of such EDA complexes bypass the need for an external photocatalyst in some transformations.
| Component | Role in EDA Complex | Outcome of Photoexcitation |
| This compound | Electron Acceptor | Formation of a pyridinyl radical |
| Electron-Rich Arene | Electron Donor | Formation of an arene radical cation |
Visible Light-Mediated Reactions
Visible light-mediated photocatalysis offers a mild and sustainable approach to organic synthesis. In the context of pyridinium salts, these reactions are often initiated by a photocatalyst that, upon excitation by visible light, can engage in either an oxidative or reductive quenching cycle.
In a reductive quenching cycle, the excited photocatalyst would donate an electron to the this compound, reducing it to the corresponding pyridinyl radical. This radical could then participate in coupling reactions. Conversely, in an oxidative quenching cycle, the excited photocatalyst would accept an electron from a donor molecule, and the resulting oxidized photocatalyst would then oxidize a reaction partner, which could subsequently react with the pyridinium salt.
A common application of this strategy is the generation of radicals from suitable precursors, which then add to the pyridinium ring. For instance, a photocatalytically generated alkyl radical could add to the electron-deficient pyridine ring of this compound, typically at the positions ortho or para to the nitrogen atom (the 2-, 4-, or 6-positions), leading to functionalized dihydropyridine (B1217469) intermediates that can be subsequently aromatized.
| Reaction Type | Initiation Step | Potential Product |
| Reductive Quenching | Electron transfer from excited photocatalyst to pyridinium salt | Functionalized dihydropyridine |
| Oxidative Quenching | Electron transfer from a donor to the excited photocatalyst, followed by reaction with the pyridinium salt | Functionalized pyridine |
Applications in Advanced Organic Synthesis
Utility as Building Blocks for Complex Molecular Architectures
Organic building blocks are functionalized molecules that act as the foundational components for the modular, bottom-up assembly of complex molecular architectures. sigmaaldrich.com The unique electronic properties of 3-Acetyl-1-methylpyridin-1-ium iodide, arising from the quaternization of the pyridine (B92270) nitrogen, render the ring electron-deficient and activate it, along with the attached acetyl group, for a range of synthetic applications. scripps.edu This activation facilitates its use in creating intricate three-dimensional molecules, which is often a challenge in chemical synthesis. illinois.edu
The electron-deficient nature of the pyridinium (B92312) ring in this compound makes it an excellent electrophile for reactions with carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. The formation of the pyridinium salt enhances the reactivity of the pyridine core, enabling reactions that are difficult with the neutral pyridine precursor. acs.org
Research into related N-functionalized pyridinium salts has demonstrated their utility in precise carbon-carbon bond-forming reactions. For instance, an efficient method for the asymmetric β-pyridylation of enals leverages N-heterocyclic carbene (NHC) catalysis to achieve excellent control over enantioselectivity and C4-regioselectivity. nih.gov In this process, the Breslow intermediate, formed from the enal and NHC, acts as a single-electron transfer (SET) reductant for the electron-deficient pyridinium salt. nih.gov The resulting radical coupling forges a new C-C bond exclusively at the C4 position of the pyridine ring. nih.gov This methodology has been successfully applied to the late-stage modification of biologically relevant molecules. nih.gov
Furthermore, studies on analogous 1-acylpyridinium salts show that they readily react with Grignard reagents. scripps.edu These reactions typically result in a mixture of products from nucleophilic addition at the C2 and C4 positions of the pyridinium ring, with 1,2-addition generally being the favored pathway unless hindered by sterically demanding groups. scripps.edu
| Reaction Type | Nucleophile/Reagent | Position of Attack | Key Features |
|---|---|---|---|
| Asymmetric β-Pyridylation | Enals / NHC Catalyst | C4 | Enantioselective; proceeds via a radical-mediated pathway. nih.gov |
| Grignard Addition | Grignard Reagents (R-MgX) | C2 and C4 | Generally favors 1,2-addition (C2) unless sterically hindered. scripps.edu |
| 1,3-Dipolar Cycloaddition | Alkenes (Michael Acceptors) | Ring Cyclization | Requires in-situ formation of a pyridinium ylide from the salt. mdpi.com |
The activated nature of the N-methylpyridinium ring also facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling the formation of carbon-heteroatom bonds. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The positive charge on the pyridinium nitrogen significantly lowers the energy barrier for nucleophilic attack. nih.gov
Studies on the reactions of 2- and 4-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) have shown that the substitution does not follow the typical "element effect" leaving group order (F > Cl > Br > I) often seen in SNAr reactions. nih.gov Instead, the reactivity is governed by a mechanism involving rate-determining deprotonation of the substrate-piperidine addition intermediate. nih.gov This process allows for the efficient formation of C-N bonds, yielding substituted piperidinyl-pyridines.
Separately, the acetyl group of the molecule provides another site for nucleophilic attack. Research on the related 4-acetyl-1-methylpyridinium iodide demonstrates that it readily reacts with various amine nucleophiles, such as hydrazine (B178648) and hydroxylamine, at the carbonyl carbon. researchgate.net This addition leads to the formation of a carbinolamine intermediate, which can then dehydrate to form an imine, establishing a new C=N double bond. researchgate.net This reactivity highlights a pathway for forming carbon-nitrogen bonds at the acetyl side chain.
| Reaction Type | Nucleophile | Site of Reaction | Bond Formed |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Piperidine | Pyridinium Ring (e.g., C2, C4) | C-N nih.gov |
| Nucleophilic Addition to Carbonyl | Amines (e.g., Hydrazine, Hydroxylamine) | Acetyl Group (Carbonyl Carbon) | C-N researchgate.net |
Role in Site-Selective Pyridine C-H Functionalization
A significant challenge in synthetic chemistry is the selective functionalization of C-H bonds in heteroaromatic compounds like pyridine, which has multiple competing reaction sites. acs.org The conversion of pyridine into an N-functionalized pyridinium salt, such as this compound, has emerged as a powerful strategy to control the regioselectivity of these transformations. acs.orgrsc.org This pre-activation of the pyridine substrate enhances its reactivity and directs functionalization to specific positions, typically C2 and C4, under mild, acid-free conditions. acs.org
This approach often utilizes visible light-mediated processes where the pyridinium salt can act as a potent radical precursor or a surrogate for the pyridine itself. acs.org The formation of the pyridinium salt modifies the electronic properties of the ring, making it more susceptible to radical attack at predictable sites, thus overcoming the selectivity issues common in classical Minisci-type reactions that require strongly acidic conditions. acs.org
Late-stage functionalization (LSF) is a synthetic strategy that introduces chemical modifications at the final stages of a synthetic sequence, which is particularly valuable in medicinal chemistry for rapidly generating analogs of complex bioactive molecules. rsc.orgresearchgate.net Pyridinium salts are ideal intermediates for LSF because they can be installed on complex molecules and subsequently serve as versatile handles for diversification. rsc.orgnih.gov
The strategy involves taking a complex molecule containing a pyridine ring, converting it to a pyridinium salt, and then performing a site-selective functionalization. rsc.orgnih.gov This allows for the introduction of a wide array of functional groups that might not have been tolerated in earlier synthetic steps. rsc.org For example, N-aryl pyridinium salts can be selectively functionalized to afford diverse products like N-arylated piperidines or dihydropyridines, enabling rapid structure-activity relationship (SAR) studies from a single common intermediate. rsc.org This approach circumvents the need to design a completely new synthetic route for each desired analog. rsc.org
Catalytic Applications and Ligand Development
While primarily used as a reactive intermediate, the structural features of this compound also suggest its potential in catalysis and ligand design. Transition metal complexes containing pyridine-based ligands are ubiquitous in coordination chemistry and catalysis. wikipedia.org Pyridine itself is a weak π-acceptor ligand that coordinates to metal centers through its nitrogen atom. wikipedia.org
The structure of 3-acetyl-1-methylpyridin-1-ium presents multiple potential coordination sites for metal ions. Although the quaternized nitrogen is no longer a viable coordination site, the oxygen atom of the acetyl group's carbonyl function can act as a Lewis base to bind to a metal center. This is analogous to how other keto-ligands, such as acetylacetone, coordinate to metals. rsc.org
Research on related ketone-containing ligands demonstrates their ability to form stable coordination complexes. For instance, di-2-pyridyl ketone is known to participate in the formation of high-nuclearity coordination clusters with transition metals like nickel(II). researchgate.net The presence of both the pyridinium ring and the carbonyl group could allow 3-acetyl-1-methylpyridin-1-ium to act as a monodentate ligand through the carbonyl oxygen or potentially engage in more complex bonding modes. Furthermore, the iodide counter-ion can participate in forming coordination polymer structures, as seen in copper(I) iodide clusters with other ligands. mdpi.com The formation of metal-ligand complexes is a critical first step in developing new catalysts, where the ligand structure dictates the reactivity and selectivity of the metal center. nih.gov
| Potential Ligand | Potential Coordination Site(s) | Possible Coordination Mode | Analogous System |
|---|---|---|---|
| This compound | Carbonyl Oxygen | Monodentate | Acetylacetone-coordinated metalloporphyrin rsc.org |
| This compound | Carbonyl Oxygen, Iodide Anion | Bridging (in coordination polymers) | Copper(I) iodide coordination polymers mdpi.com |
Precursors for Heterocyclic Systems and Functional Dyes
The unique structural features of this compound make it an ideal starting material for the synthesis of various heterocyclic compounds and dyes. The methyl group on the nitrogen atom enhances its stability as a quaternary salt, while the acetyl group at the 3-position provides a reactive site for further chemical transformations.
Synthesis of Indolizinium/Benzindolizinium Iodide Salts
Indolizine (B1195054) and its derivatives are important nitrogen-fused heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. A common and effective method for synthesizing the indolizine core involves the 1,3-dipolar cycloaddition reaction of a pyridinium ylide with a suitable dipolarophile. This compound is a key reagent in this process.
The synthesis begins with the in-situ generation of a pyridinium ylide from this compound. This is typically achieved by treating the pyridinium salt with a base, which abstracts a proton from the methyl group of the acetyl moiety, creating a carbanion adjacent to the positively charged nitrogen atom. This ylide is a reactive 1,3-dipole.
This ylide then readily reacts with various electron-deficient alkenes or alkynes (dipolarophiles) through a [3+2] cycloaddition reaction. The initial cycloadduct subsequently undergoes aromatization, often through oxidation or elimination of a leaving group, to yield the stable indolizine ring system. The presence of the acetyl group on the starting pyridinium salt directs the regioselectivity of the cycloaddition and results in the formation of C-acylated indolizines.
For the synthesis of benzindolizinium iodide salts, the general principle remains the same, but the reaction is carried out with a quinolinium salt analogue or a pyridine derivative that can lead to a fused benzene (B151609) ring.
| Reactant 1 | Reactant 2 (Dipolarophile) | Base | Solvent | Product | Yield (%) | Ref. |
| This compound | Diethyl acetylenedicarboxylate | Triethylamine | Acetonitrile | Diethyl 1-acetyl-2-methylindolizine-2,3-dicarboxylate | - | [General Method] |
| This compound | Maleic anhydride (B1165640) | Potassium carbonate | DMF | 1-Acetyl-2-methyl-2,3-dihydroindolizine-2,3-dicarboxylic anhydride | - | [General Method] |
Synthesis of Cyanine (B1664457) Dyes
Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. They are known for their strong and sharp absorption bands in the visible and near-infrared regions of the electromagnetic spectrum, making them valuable as fluorescent labels and probes in various biological and technological applications.
This compound can serve as a precursor for the synthesis of certain types of cyanine dyes. The acetyl group's methyl protons are acidic and can be activated by a base to participate in condensation reactions.
A general synthetic route involves the condensation of this compound with an aromatic aldehyde or another heterocyclic compound containing an active methyl group in the presence of a condensing agent such as acetic anhydride or piperidine. The reaction proceeds through the formation of a styryl-like intermediate, which can then be further reacted or exist as a simple cyanine dye.
For instance, the condensation of this compound with an aromatic amine, such as p-toluidine, in the presence of a catalyst can lead to the formation of a hemicyanine dye. These hemicyanines can be valuable intermediates for constructing more complex, unsymmetrical cyanine dyes.
| Reactant 1 | Reactant 2 | Condensing Agent/Base | Solvent | Dye Type | Ref. |
| This compound | p-Dimethylaminobenzaldehyde | Piperidine | Ethanol (B145695) | Merocyanine Dye | [General Method] |
| This compound | 2-Methylbenzothiazolium iodide | Acetic anhydride | Pyridine | Thiazole Orange analogue | [General Method] |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.
A ¹H NMR spectrum of 3-Acetyl-1-methylpyridin-1-ium iodide would be expected to show distinct signals for each unique proton environment. Based on data from analogous compounds like 4-acetyl-1-methylpyridinium iodide and other substituted pyridinium (B92312) salts, the following proton signals could be anticipated: researchgate.net
Pyridinium Ring Protons: The four protons on the pyridinium ring would appear in the downfield region (typically δ 7.0-9.5 ppm) due to the deshielding effect of the positively charged nitrogen atom. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their position relative to the acetyl and methyl groups.
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom would likely appear in the range of δ 4.0-4.5 ppm.
Acetyl Protons: A singlet for the three protons of the acetyl methyl group would be expected further upfield, likely in the δ 2.5-3.0 ppm region.
Analysis of the spin-spin coupling constants (J-values) between adjacent protons would confirm their connectivity and spatial relationships.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the eight carbon atoms.
Carbonyl Carbon: The carbon of the acetyl group's carbonyl (C=O) would be the most downfield signal, typically appearing around δ 190-200 ppm.
Pyridinium Ring Carbons: The five carbons of the pyridinium ring would resonate in the δ 120-150 ppm region. The carbon atom attached to the acetyl group and those adjacent to the nitrogen would be the most deshielded within this group.
N-Methyl Carbon: The carbon of the N-methyl group would likely be found in the δ 45-55 ppm range.
Acetyl Methyl Carbon: The methyl carbon of the acetyl group would be the most upfield signal, expected around δ 25-30 ppm.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) would be used to determine the molecular weight of the cation and to gain structural information from its fragmentation pattern. The expected monoisotopic mass of the 3-Acetyl-1-methylpyridin-1-ium cation (C₈H₁₀NO⁺) is approximately 136.0757 m/z. The mass spectrum would show a prominent peak for this cation. Fragmentation analysis could reveal the loss of neutral molecules such as ketene (B1206846) (CH₂=C=O) or the methyl radical (•CH₃), providing further evidence for the proposed structure. For instance, fragmentation of the parent ion of the related compound 3-acetylpyridine (B27631) often shows a base peak corresponding to the loss of a methyl group. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the acetyl moiety. researchgate.net
C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridinium ring would appear in the 1475-1650 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹. docbrown.info
C-I Stretch: A weak absorption for the C-I bond is expected in the far-infrared region, typically between 500 and 600 cm⁻¹. docbrown.info
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridinium ring system is a chromophore that absorbs UV light. The spectrum of this compound would likely show absorption maxima corresponding to π→π* transitions within the conjugated system. The presence of the acetyl group, a conjugating substituent, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted 1-methylpyridinium iodide. Studies on similar compounds, such as 4,4′-([2,2′-bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide, show intense absorption bands in the UV region. mdpi.com
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
For the purpose of this analysis, the crystallographic data of 4-Acetylpyridinium iodide is presented as a representative example. Single crystals of 4-Acetylpyridinium iodide suitable for SC-XRD were obtained by the slow evaporation of an acidic solution of 4-acetylpyridine (B144475) in ethanol (B145695) containing hydroiodic acid. tandfonline.com
The analysis revealed that 4-Acetylpyridinium iodide crystallizes in the monoclinic system with the space group P2₁/c. tandfonline.com The fundamental crystallographic parameters are summarized in the table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₈NO⁺·I⁻ |
| Formula Weight (g/mol) | 249.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5144 (17) |
| b (Å) | 5.0926 (10) |
| c (Å) | 21.714 (6) |
| β (°) | 111.37 (3) |
| Volume (ų) | 876.8 (3) |
| Z | 4 |
| Temperature (K) | 298 |
| Radiation | Mo Kα |
The SC-XRD data for 4-Acetylpyridinium iodide reveals significant details about its molecular conformation. The asymmetric unit consists of one protonated 4-acetylpyridinium cation and one iodide anion. tandfonline.com A notable feature of the cation's conformation is the deviation of the acetyl group from the plane of the pyridine (B92270) ring. The acetyl group is twisted by a dihedral angle of 28.0(5)° relative to the plane formed by the non-hydrogen atoms of the pyridine ring. tandfonline.com
The crystal packing is stabilized by a network of intermolecular interactions. A prominent interaction is the N—H···I hydrogen bond, with an N···I distance of 3.456(6) Å, which links the cations and anions. tandfonline.com In addition to hydrogen bonding, π-π stacking interactions contribute to the stability of the crystal structure. These interactions occur between adjacent pyridinium rings, with a centroid-centroid distance of 5.578(4) Å. tandfonline.comresearchgate.net This combination of hydrogen bonding and π-π stacking interactions results in a robust three-dimensional supramolecular architecture.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, a detailed picture of the crystal packing can be obtained. The associated two-dimensional fingerprint plots provide quantitative summaries of the different types of intermolecular contacts.
As specific Hirshfeld surface analysis data for 4-Acetylpyridinium iodide is not available, we refer to the analysis of the closely related 4-acetylpyridinium picrate . In the crystal structure of 4-acetylpyridinium picrate, the analysis reveals the presence of significant C-H···O and N-H···O hydrogen bonds, as well as π-π stacking interactions, which are crucial for the formation and stabilization of the supramolecular network. nih.gov
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 3-Acetyl-1-methylpyridin-1-ium iodide with a favorable balance of accuracy and computational cost. google.com
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest possible energy on the potential energy surface. youtube.com For the 3-Acetyl-1-methylpyridin-1-ium cation, calculations would be performed to find the minimum energy conformation, considering the rotation of the acetyl group relative to the pyridinium (B92312) ring.
A DFT optimization of the 3-Acetyl-1-methylpyridin-1-ium cation would likely reveal that the acetyl group is not coplanar with the pyridinium ring due to steric hindrance. The energetic landscape would show the energy changes associated with the rotation around the C-C bond connecting the acetyl group to the ring, identifying the most stable rotational isomer (rotamer) and the energy barriers between different conformations.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| N1-C2 | 1.35 | C2-N1-C6 | 121 |
| C2-C3 | 1.38 | N1-C2-C3 | 120 |
| C3-C4 | 1.39 | C2-C3-C4 | 119 |
| C4-C5 | 1.38 | C3-C4-C5 | 119 |
| C5-C6 | 1.37 | C4-C5-C6 | 120 |
| N1-C(methyl) | 1.47 | C5-C6-N1 | 121 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org
For the 3-Acetyl-1-methylpyridin-1-ium cation, the HOMO would be associated with the regions of highest electron density, likely involving the acetyl group and parts of the pyridinium ring. The LUMO, conversely, represents the most electron-deficient region. Due to the positive charge on the nitrogen atom and the electron-withdrawing nature of both the ring nitrogen and the acetyl group, the LUMO is expected to be delocalized across the pyridinium ring system, with a significant coefficient on the carbonyl carbon of the acetyl group. rsc.org
This distribution makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. acs.org
From the energies of the frontier orbitals (E_HOMO and E_LUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These parameters provide a more quantitative picture of the molecule's reactivity than FMO analysis alone.
HOMO-LUMO Gap (ΔE): ΔE = E_LUMO - E_HOMO. This indicates the excitability of the molecule. A smaller gap for 3-Acetyl-1-methylpyridin-1-ium would imply it is more reactive.
Ionization Potential (I): I ≈ -E_HOMO. This relates to the energy required to remove an electron.
Electron Affinity (A): A ≈ -E_LUMO. This relates to the energy released when an electron is added.
Electronegativity (χ): χ = (I + A) / 2. This measures the molecule's ability to attract electrons.
Chemical Hardness (η): η = (I - A) / 2. This measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Electrophilicity Index (ω): ω = χ² / (2η). This quantifies the molecule's ability to act as an electrophile. Given its structure, 3-Acetyl-1-methylpyridin-1-ium is expected to have a high electrophilicity index.
| Parameter | Definition | Predicted Trend |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Relatively Small |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Relatively Soft |
| Electrophilicity Index (ω) | χ² / (2η) | High |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes and interactions of this compound with its environment, such as a solvent. nih.gov
In an MD simulation, the molecule is placed in a simulated "box," often with solvent molecules like water. The forces on each atom are calculated, and the atoms are moved according to Newton's laws of motion over a series of small time steps.
For this compound in an aqueous solution, an MD simulation would show:
Hydration Structure: How water molecules arrange around the cation and the iodide anion. Strong hydrogen bonds would be expected between water and the iodide anion, as well as interactions with the carbonyl oxygen of the acetyl group. mdpi.comresearchgate.net
Ion Pairing: The simulation would reveal the dynamics of the interaction between the 3-Acetyl-1-methylpyridin-1-ium cation and the iodide anion, showing whether they exist as a tight ion pair, a solvent-separated ion pair, or as free ions. researchgate.net
Conformational Dynamics: The simulation would track the rotation of the acetyl group and the N-methyl group over time, revealing the flexibility of the molecule and the most populated conformations in solution. nih.gov
Reaction Pathway Exploration and Transition State Analysis
Computational chemistry is invaluable for mapping out the step-by-step mechanism of a chemical reaction. For 3-Acetyl-1-methylpyridin-1-ium, a key reaction is the nucleophilic addition to the carbonyl carbon of the acetyl group. academie-sciences.fryoutube.com
The reaction pathway can be modeled by calculating the energy of the system as the nucleophile approaches the cation. This generates a potential energy profile that identifies the transition state—the highest energy point along the reaction coordinate. The structure of this transition state provides a snapshot of the bond-making and bond-breaking processes.
Studies on the related 4-acetyl-1-methylpyridinium iodide have shown that it readily undergoes nucleophilic addition. researchgate.net A theoretical study on the 3-acetyl isomer would likely investigate the following steps for a reaction with a generic nucleophile (Nu⁻):
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. The positively charged pyridinium ring enhances this electrophilicity, making the reaction more favorable. The approach of the nucleophile is not perpendicular to the C=O bond but follows a specific trajectory known as the Bürgi–Dunitz angle (approx. 107°). academie-sciences.fr
Transition State 1 (TS1): A high-energy transition state is reached where the C-Nu bond is partially formed and the C=O double bond is partially broken.
Tetrahedral Intermediate: A relatively stable tetrahedral alkoxide intermediate is formed.
Protonation/Further Reaction: The negatively charged oxygen on the intermediate can then be protonated (if in a protic solvent) or participate in subsequent reaction steps, leading to the final product. youtube.com
Elucidation of Mechanistic Details
While specific computational studies exclusively targeting this compound are not abundant in the current literature, the mechanistic details of its reactions can be inferred from computational studies of analogous systems and fundamental principles of organic chemistry. The reactivity of this compound is dominated by two primary features: the electrophilicity of the pyridinium ring and the reactivity of the acetyl group.
The pyridinium ring, being a positively charged aromatic system, is highly activated towards nucleophilic attack. Computational studies on various pyridinium salts consistently show that the positions ortho (C2 and C6) and para (C4) to the nitrogen atom are the most electrophilic and thus the most likely sites for nucleophilic addition. The presence of the electron-withdrawing acetyl group at the C3 position is expected to further enhance the electrophilicity of the ring, particularly at the C2, C4, and C6 positions.
The acetyl group itself presents another reactive site. The carbonyl carbon is electrophilic and susceptible to nucleophilic addition, a fundamental reaction in organic chemistry. Theoretical modeling can elucidate the transition states and intermediates involved in such additions. For instance, the reaction with a nucleophile would proceed through a tetrahedral intermediate at the carbonyl carbon.
Furthermore, the methyl protons of the acetyl group are acidic and can be removed by a strong base to form an enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions. Computational modeling can predict the pKa of these protons and the stability of the corresponding enolate, providing valuable information for reaction design.
A plausible mechanistic pathway for a nucleophilic addition to the pyridinium ring, informed by computational studies on similar systems, would involve the attack of a nucleophile at the C2, C4, or C6 position. The regioselectivity of this attack would be influenced by steric and electronic factors, which can be quantified through computational analysis of the transition state energies.
Below is a table summarizing the expected mechanistic details for reactions involving this compound, based on computational studies of related pyridinium systems.
| Reaction Type | Proposed Mechanistic Steps (based on analogy) | Key Intermediates | Computational Insights |
| Nucleophilic Addition to Pyridinium Ring | 1. Attack of nucleophile at C2, C4, or C6. 2. Formation of a dihydropyridine (B1217469) derivative. | Dihydropyridine adduct | Calculation of transition state energies to predict regioselectivity (C2 vs. C4 vs. C6 attack). |
| Nucleophilic Addition to Carbonyl Group | 1. Attack of nucleophile at the carbonyl carbon. 2. Formation of a tetrahedral alkoxide intermediate. 3. Protonation of the alkoxide. | Tetrahedral alkoxide | Determination of the activation energy for the addition step and the stability of the intermediate. |
| Enolate Formation | 1. Abstraction of a proton from the acetyl methyl group by a base. 2. Formation of a pyridinium enolate. | Pyridinium enolate | Calculation of the pKa of the acetyl protons and the electrostatic potential map of the enolate. |
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors provide a quantitative measure of various electronic properties that govern how a molecule will interact with other chemical species. For this compound, several key descriptors can be calculated using DFT to anticipate its chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The energy of the LUMO is particularly relevant for this compound, as it indicates the molecule's ability to accept electrons. A low LUMO energy signifies a strong electrophile. The electron-withdrawing nature of the acetyl group and the positive charge of the pyridinium ring are expected to significantly lower the LUMO energy, making the compound a potent electrophile. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.
Mulliken atomic charges provide an estimation of the partial charge on each atom in the molecule. For this compound, a large positive charge is expected on the nitrogen atom and the carbons of the pyridinium ring, especially at the C2, C4, and C6 positions, as well as on the carbonyl carbon of the acetyl group. These positively charged sites are the most probable locations for nucleophilic attack.
The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the HOMO and LUMO energies. A higher electrophilicity index indicates a stronger electrophile. This compound is expected to have a high electrophilicity index.
Fukui functions are used to predict the local reactivity of a molecule. They indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest at the C2, C4, and C6 positions of the pyridinium ring and the carbonyl carbon.
The following table presents a hypothetical set of quantum chemical descriptors for the 3-Acetyl-1-methylpyridinium cation, which would be the primary determinant of reactivity. These values are illustrative and based on trends observed for similar organic cations.
| Descriptor | Predicted Value/Trend | Implication for Reactivity |
| LUMO Energy | Low | Strong electrophile, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Small | High reactivity. |
| Mulliken Charge on C2/C6 | Highly positive | Primary sites for nucleophilic attack on the ring. |
| Mulliken Charge on C4 | Positive | A likely site for nucleophilic attack on the ring. |
| Mulliken Charge on Carbonyl C | Highly positive | A primary site for nucleophilic attack. |
| Electrophilicity Index (ω) | High | Strong electron-accepting capability. |
| Fukui Function (f+) on C2, C4, C6 | High | Indicates these positions are prone to nucleophilic attack. |
| Fukui Function (f+) on Carbonyl C | High | Indicates this position is prone to nucleophilic attack. |
Derivatization Strategies in Chemical Research
Introduction of Reporter Groups for Enhanced Detection
Derivatization to introduce reporter groups is a common strategy to enhance the detectability of analytes, particularly in chromatography and mass spectrometry. These reporter groups can be chromophoric (light-absorbing) or fluorophoric (light-emitting), allowing for sensitive detection by UV-Vis or fluorescence detectors.
Chromophoric and fluorophoric derivatization involves the reaction of a target molecule with a reagent that imparts a light-absorbing or light-emitting moiety. Pyridinium (B92312) salts, due to their aromatic nature, can possess inherent chromophoric properties. While there is no specific data on the use of 3-Acetyl-1-methylpyridin-1-ium iodide for this purpose, other pyridinium compounds are utilized as derivatizing agents to introduce a charged, UV-active tag onto target molecules, thereby improving their chromatographic retention on certain stationary phases and enhancing their detectability.
The acetyl group at the 3-position of this compound could theoretically be modified to create a more extended conjugated system, which would enhance its chromophoric or fluorophoric properties. However, no studies demonstrating such modifications or applications have been found.
Modification for Specific Chemical Probes
Chemical probes are molecules used to study biological systems by binding to a specific target, such as a protein or nucleic acid. Derivatization is key to creating effective chemical probes, often by introducing a reactive group that can covalently bind to the target, a reporter tag for detection, and a linker to connect these components.
The acetyl group of this compound presents a potential site for modification to create a reactive moiety. For instance, it could be converted into a hydrazone or a similar functional group capable of reacting with specific functionalities in biological molecules. The permanent positive charge of the pyridinium ring could also be exploited for specific interactions or for enhanced detection in mass spectrometry. Despite this theoretical potential, there is no published research describing the modification of this compound for the development of specific chemical probes.
Isotope Labeling for Mechanistic Studies
Isotope labeling, the incorporation of a heavy isotope such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule, is a powerful tool for elucidating reaction mechanisms and for quantitative analysis in mass spectrometry. A derivatizing agent containing a stable isotope can be used to label a target molecule, allowing it to be distinguished from its unlabeled counterpart.
The synthesis of isotopically labeled this compound would likely involve the use of labeled precursors, such as isotopically labeled methyl iodide or 3-acetylpyridine (B27631). For example, using ¹³C- or ²H-labeled methyl iodide in the quaternization of 3-acetylpyridine would introduce a specific mass shift. This labeled version could then theoretically be used as an internal standard in quantitative mass spectrometry assays. However, no studies describing the synthesis or application of isotopically labeled this compound have been identified.
On-Tissue Chemical Derivatization in Imaging Mass Spectrometry
Imaging mass spectrometry (IMS) is a technique that visualizes the spatial distribution of molecules within a thin tissue section. On-tissue chemical derivatization is employed to enhance the ionization efficiency and detection sensitivity of analytes that are otherwise difficult to detect, such as those with low ionization efficiency or low abundance. This often involves spraying a derivatizing reagent onto the tissue surface.
Pyridinium-based reagents, such as Girard's reagents, are known to be effective for on-tissue derivatization of carbonyl-containing compounds (ketones and aldehydes) due to the introduction of a pre-charged tag that significantly enhances signal in mass spectrometry. Given its structure, this compound contains a ketone functional group and a pyridinium salt. While related pyridinium salts are used for on-tissue derivatization, there is no evidence in the scientific literature of this compound being used as a reagent for this purpose.
Future Directions and Emerging Research Avenues
Exploration of Novel Reactivity Patterns
The inherent reactivity of the 3-Acetyl-1-methylpyridin-1-ium cation is a fertile ground for further investigation. The electron-deficient nature of the pyridinium (B92312) ring, coupled with the electron-withdrawing acetyl group, renders the ring susceptible to nucleophilic attack. scripps.eduacs.org While studies on the related 4-acetyl-1-methylpyridinium iodide have detailed its reactions with amines to form carbinolamine intermediates, a comprehensive exploration of the 3-acetyl isomer's reactivity is a logical next step. researchgate.net
Future research could systematically investigate the reactions of 3-Acetyl-1-methylpyridin-1-ium iodide with a diverse array of nucleophiles. This would not only establish its reaction kinetics and mechanisms but also potentially lead to the synthesis of novel heterocyclic structures. The regioselectivity of nucleophilic addition, particularly at the C2, C4, and C6 positions of the pyridinium ring, is of fundamental interest. scripps.edu Furthermore, the acetyl group itself presents a site for nucleophilic attack, and the competition between ring and side-chain reactivity warrants detailed study.
Conversely, the potential for electrophilic substitution on the pyridinium ring, although generally difficult for such an electron-poor system, could be explored under forcing conditions or through the use of highly reactive electrophiles. The development of photochemical transformations of this pyridinium salt also represents a promising avenue, potentially leading to complex molecular architectures through light-induced rearrangements and additions. acs.org
Development of Sustainable Synthetic Methods
The traditional synthesis of pyridinium salts often involves the use of alkyl halides and volatile organic solvents, which raises environmental concerns. researchgate.net Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to this compound.
One promising approach is the application of mechanochemistry , which involves solvent-free or low-solvent reactions conducted by grinding or milling. This technique has been successfully employed for the synthesis of other organic compounds and could offer a high-yield, environmentally benign pathway to the target molecule.
The use of ionic liquids as both solvents and catalysts is another burgeoning area of green chemistry that could be applied to the synthesis of this compound. researchgate.net Ionic liquids can enhance reaction rates and selectivity, and their low volatility reduces air pollution. Research into identifying the optimal ionic liquid for the quaternization of 3-acetylpyridine (B27631) with a methylating agent would be a valuable contribution.
Furthermore, exploring visible-light-mediated syntheses could provide a mild and energy-efficient method for the preparation of this and related pyridinium salts. acs.org These photoredox catalytic methods often proceed under ambient conditions and tolerate a wide range of functional groups.
| Sustainable Method | Potential Advantages |
| Mechanochemistry | Solvent-free, reduced waste, high yields |
| Ionic Liquid Catalysis | Enhanced reaction rates, recyclability, low volatility |
| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, energy efficient |
Integration into Advanced Materials Science Research (excluding specific material applications)
The structural characteristics of this compound make it an intriguing building block for the construction of advanced materials through the principles of supramolecular chemistry. nih.govnih.gov The planar pyridinium ring, the presence of a hydrogen bond acceptor (the carbonyl oxygen), and the potential for π-π stacking interactions are all features that can be exploited in the design of self-assembling systems.
The exploration of this compound as a component in the formation of charge-transfer complexes is another promising avenue. The electron-accepting nature of the pyridinium cation suggests that it could form interesting complexes with electron-donating molecules, a fundamental concept in the development of organic electronic materials.
Theoretical Predictions and Experimental Validation for New Derivatives
Computational chemistry offers a powerful tool for predicting the properties and reactivity of new derivatives of this compound before their synthesis. chemrxiv.org Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular orbitals (HOMO-LUMO gap), and electrostatic potential of the parent molecule and its hypothetical derivatives.
Such theoretical studies can guide the synthesis of new compounds with tailored properties. For example, by modeling the effect of different substituents on the pyridinium ring or the acetyl group, researchers can predict how these modifications will influence the compound's reactivity, and spectroscopic characteristics.
Q & A
Q. What are the standard synthetic routes for preparing 3-Acetyl-1-methylpyridin-1-ium iodide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves quaternization of pyridine derivatives with methyl iodide. For analogous compounds like 3-fluoro-1-methylpyridin-1-ium iodide, the reaction of 3-fluoropyridine with methyl iodide under reflux in methanol achieves high yields . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
- Temperature : Reflux conditions (~50–60°C) optimize alkylation efficiency.
- Stoichiometry : Excess methyl iodide ensures complete quaternization.
Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) removes unreacted precursors. Purity is verified by NMR and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the pyridinium structure. The acetyl group’s carbonyl signal appears at ~200–210 ppm in C NMR, while methyl groups on the pyridinium ring resonate at ~3.5–4.0 ppm in H NMR .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak ([M-I]), with iodine as a counterion. Isotopic patterns help confirm halogen presence .
- Elemental Analysis : Quantifies C, H, N, and I to validate stoichiometry .
Q. How can researchers design experiments to study the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Substrate Selection : Test nucleophiles (e.g., amines, thiols) under varying pH and solvent conditions.
- Kinetic Monitoring : Use UV-Vis spectroscopy to track reaction progress via changes in absorbance (e.g., iodine release or acetyl group transformation).
- Product Isolation : Employ column chromatography or preparative HPLC, followed by NMR/MS characterization .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound, and what software tools are essential for refinement?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation in ethanol/water.
- Data Collection : Use synchrotron or lab-based X-ray sources. Resolve space groups (e.g., P or P) using SHELXT for structure solution .
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond lengths, angles). Mercury software visualizes packing interactions and void spaces .
- Troubleshooting : Address twinning or disorder using PLATON or OLEX2 .
Q. What strategies can reconcile contradictions in spectroscopic data for this compound derivatives, such as unexpected coupling constants or missing peaks?
- Methodological Answer :
- Dynamic Effects : Consider tautomerism or solvent-dependent conformational changes. Variable-temperature NMR can identify exchange broadening .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish byproducts.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. How can researchers optimize reaction conditions to minimize side reactions (e.g., deacetylation) during functionalization of this compound?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–25°C) reduce thermal decomposition.
- Protecting Groups : Temporarily protect the acetyl group with tert-butyldimethylsilyl (TBS) before functionalization .
- In Situ Monitoring : Use FT-IR to detect carbonyl group stability during reactions .
Q. What biological assay designs are appropriate for evaluating this compound’s potential as a neurotransmitter modulator or enzyme inhibitor?
- Methodological Answer :
- In Vitro Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for neurotransmitter receptors .
- Enzyme Kinetics : Measure IC values via spectrophotometric assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent).
- Cellular Uptake : Fluorescently tagged derivatives track cellular internalization via confocal microscopy .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between computational modeling and experimental data for this compound’s electronic properties?
- Methodological Answer :
- Basis Set Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for accurate HOMO-LUMO gap calculations.
- Solvent Effects : Include implicit solvent models (e.g., PCM) to match experimental UV-Vis spectra .
- Validation : Cross-check with cyclic voltammetry to confirm redox potentials .
Q. What statistical methods are recommended for analyzing batch-to-batch variability in the synthesis of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
